

Application Notes and Protocols: Synthesis of 2-Pentacosanone from Diethyl Adipate

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Compound of Interest

Compound Name: 2-Pentacosanone

Cat. No.: B3207937

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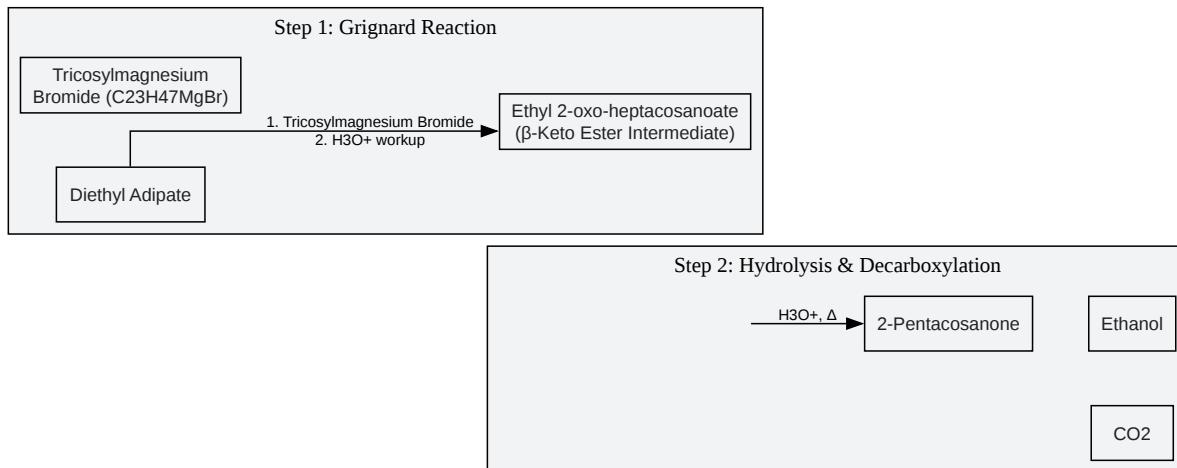
Abstract

This document provides a comprehensive guide for the synthesis of **2-pentacosanone**, a long-chain saturated ketone, from diethyl adipate. The methodology follows a two-step synthetic sequence involving the formation of a β -keto ester intermediate via a Grignard reaction, followed by its hydrolysis and decarboxylation. Detailed experimental protocols, reagent specifications, and expected yields are presented. This synthesis is relevant for researchers in organic chemistry and drug development requiring long-chain ketones as intermediates for more complex molecules.

Introduction

Long-chain ketones are important intermediates in the synthesis of various organic molecules, including natural products, pheromones, and specialty chemicals. **2-Pentacosanone**, with its 25-carbon backbone, is a valuable building block in these synthetic endeavors. The following application notes detail a reliable and scalable two-step method for the preparation of **2-pentacosanone** starting from the readily available diethyl adipate. The overall transformation is outlined in the reaction scheme below.

Overall Reaction Scheme



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Caption: Overall synthesis of **2-Pentacosanone** from Diethyl Adipate.

Experimental Protocols

Part 1: Synthesis of Tricosylmagnesium Bromide (Grignard Reagent)

Materials:

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
1-Bromotricosane	C ₂₃ H ₄₇ Br	403.52	40.35 g	0.10
Magnesium turnings	Mg	24.31	2.67 g	0.11
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	200 mL	-
Iodine (I ₂)	I ₂	253.81	1 crystal	-

Procedure:

- All glassware must be oven-dried and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.
- In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings.
- Add one crystal of iodine to the flask to activate the magnesium surface.
- Dissolve 1-bromotricosane in 100 mL of anhydrous THF and add it to the dropping funnel.
- Add approximately 10 mL of the 1-bromotricosane solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
- Once the reaction has started, add the remaining 1-bromotricosane solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution of tricosylmagnesium bromide is used directly in the next step.

Part 2: Synthesis of Ethyl 2-oxo-heptacosanoate (β -Keto Ester)

Materials:

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
Diethyl adipate	C ₁₀ H ₁₈ O ₄	202.25	22.25 g	0.11
Tricosylmagnesium bromide solution	C ₂₃ H ₄₇ MgBr	-	~0.10 mol in THF	~0.10
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	100 mL	-
1 M Hydrochloric acid (HCl)	HCl	36.46	As needed	-
Diethyl ether (Et ₂ O)	C ₄ H ₁₀ O	74.12	3 x 100 mL	-
Saturated sodium bicarbonate (NaHCO ₃) solution	NaHCO ₃	84.01	50 mL	-
Brine (saturated NaCl solution)	NaCl	58.44	50 mL	-
Anhydrous magnesium sulfate (MgSO ₄)	MgSO ₄	120.37	As needed	-

Procedure:

- In a 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve diethyl adipate in 100 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add the prepared tricosylmagnesium bromide solution to the cooled diethyl adipate solution via a cannula or dropping funnel over 1 hour, maintaining the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
- Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-oxo-heptacosanoate. The crude product can be used in the next step without further purification.

Part 3: Synthesis of 2-Pentacosanone

Materials:

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
Crude Ethyl 2-oxo-heptacosanoate	C ₂₉ H ₅₆ O ₃	452.75	~0.10 mol	~0.10
5 M Sulfuric acid (H ₂ SO ₄)	H ₂ SO ₄	98.08	100 mL	-
Dioxane	C ₄ H ₈ O ₂	88.11	100 mL	-
Diethyl ether (Et ₂ O)	C ₄ H ₁₀ O	74.12	3 x 100 mL	-
Saturated sodium bicarbonate (NaHCO ₃) solution	NaHCO ₃	84.01	50 mL	-
Brine (saturated NaCl solution)	NaCl	58.44	50 mL	-
Anhydrous magnesium sulfate (MgSO ₄)	MgSO ₄	120.37	As needed	-

Procedure:

- Combine the crude ethyl 2-oxo-heptacosanoate, 100 mL of 5 M sulfuric acid, and 100 mL of dioxane in a 500 mL round-bottom flask.
- Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the decarboxylation can be monitored by the cessation of CO₂ evolution.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 100 mL).

- Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **2-pentacosanone**.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford **2-pentacosanone** as a white solid.

Data Presentation

Table 1: Stoichiometry and Yields

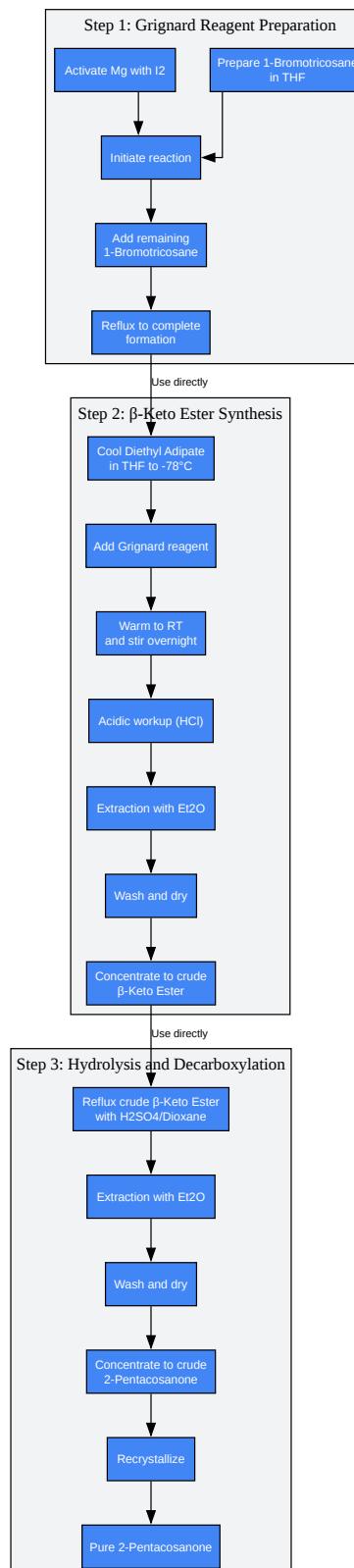
Step	Reactant 1	Moles (mol)	Reactant 2	Moles (mol)	Product	Theoretical Yield (g)	Actual Yield (g)	Percent Yield (%)
1	1-Bromotrichosane	0.10	Magnesium Bromide	0.11	Tricosylmagnesium Bromide	-	-	-
2	Tricosylmagnesium Bromide	~0.10	Diethyl adipate	0.11	Ethyl 2-oxo-heptacosanoate	45.28	-	- (used crude)
3	Ethyl 2-oxo-heptacosanoate	~0.10	-	-	2-Pentacosanone	36.67	25.7 - 29.3	70 - 80

Table 2: Physical and Spectroscopic Data of **2-Pentacosanone**

Property	Value
Appearance	White crystalline solid
Melting Point	74-76 °C
Molecular Formula	C25H50O
Molar Mass	366.67 g/mol
¹ H NMR (CDCl ₃)	δ 2.41 (t, 2H), 2.13 (s, 3H), 1.57 (quint, 2H), 1.25 (br s, 40H), 0.88 (t, 3H)
¹³ C NMR (CDCl ₃)	δ 209.3, 43.9, 31.9, 29.7, 29.6, 29.4, 29.3, 24.0, 22.7, 14.1
IR (KBr, cm ⁻¹)	2918, 2849, 1705 (C=O), 1472, 1375, 720

Visualizations

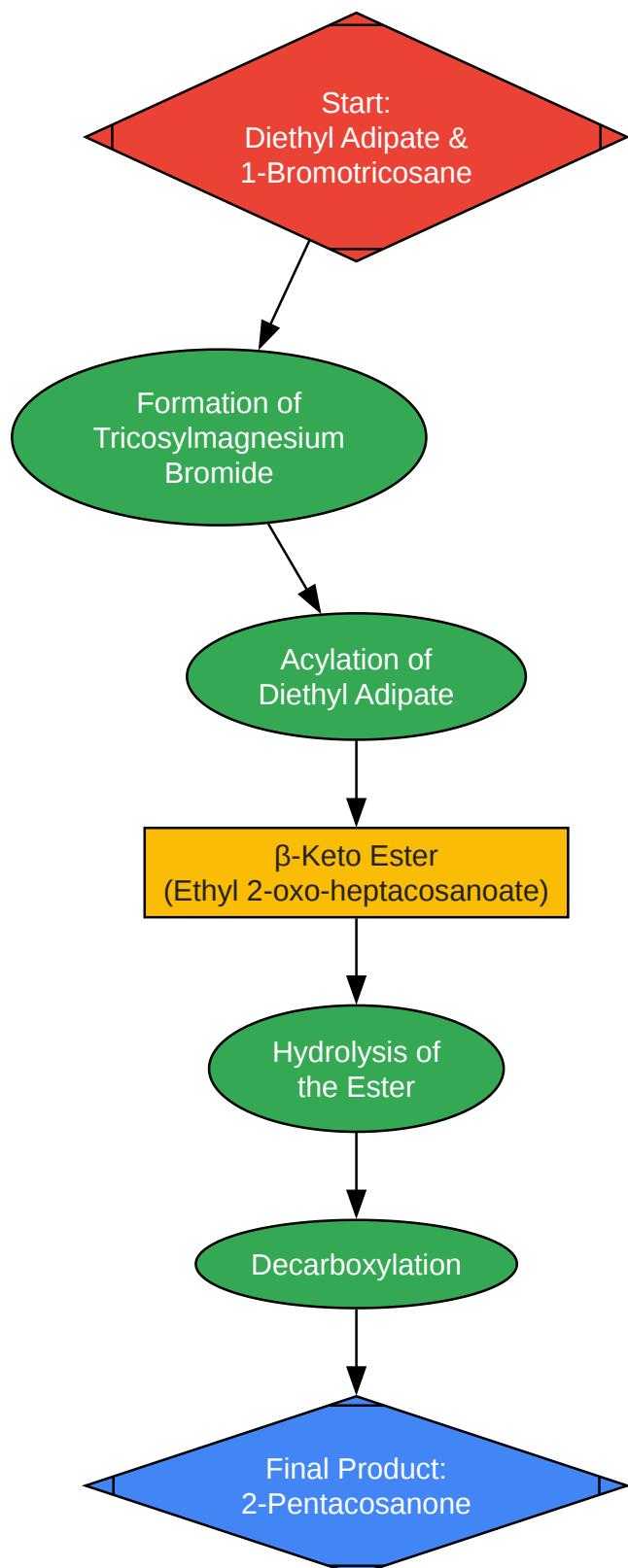
Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-Pentacosanone**.

Logical Relationship of Key Steps



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Caption: Logical flow of the two-step synthesis of **2-Pentacosanone**.

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